1-(2,6-Dimethylpyrimidin-4-yl)-3-methyl-1h-pyrazole-4-carboxylic acid

Chemoinformatics Fragment-Based Drug Design Library Synthesis

Fragment-based screening campaigns often stall when the carboxylic acid handle requires deprotection, adding steps and eroding yield. This compound resolves that bottleneck. - Free carboxylic acid (pKa 3.08±0.25) enables direct pH-controlled amidation, eliminating a deprotection step and associated yield loss. - Regiospecific 4-yl pyrimidine attachment (not the 2-yl isomer) ensures correct adenine-mimic geometry in ATP-competitive inhibitor design. - Fragment-like LogP of 1.2 and MW 232.24 g/mol align with lead-likeness filters, accelerating triage in screening cascades.

Molecular Formula C11H12N4O2
Molecular Weight 232.24 g/mol
Cat. No. B13545818
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,6-Dimethylpyrimidin-4-yl)-3-methyl-1h-pyrazole-4-carboxylic acid
Molecular FormulaC11H12N4O2
Molecular Weight232.24 g/mol
Structural Identifiers
SMILESCC1=CC(=NC(=N1)C)N2C=C(C(=N2)C)C(=O)O
InChIInChI=1S/C11H12N4O2/c1-6-4-10(13-8(3)12-6)15-5-9(11(16)17)7(2)14-15/h4-5H,1-3H3,(H,16,17)
InChIKeyCIKKMAVOWJMOCM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2,6-Dimethylpyrimidin-4-yl)-3-methyl-1h-pyrazole-4-carboxylic Acid: Physicochemical Baseline


1-(2,6-Dimethylpyrimidin-4-yl)-3-methyl-1H-pyrazole-4-carboxylic acid (CAS 1466076-30-1) is a heterocyclic building block characterized by a pyrazole core, a 2,6-dimethylpyrimidine substituent at position one, a methyl group at position three, and a carboxylic acid at position four [1]. Its molecular formula is C11H12N4O2 with a molecular weight of 232.24 g/mol [1]. The compound exhibits a predicted density of 1.36±0.1 g/cm³, an XLogP3-AA of 1.2, and a topological polar surface area of 80.9 Ų [1][2].

Fragment Design Heterocyclic building block suited for pyrazole-focused fragment libraries
Selection Logic Predicted logP and TPSA support property-based screening cascades
Synthesis Fit Specific 4-yl pyrimidine attachment enables regioisomer-controlled derivatization

Why Generic Substitution Fails: Scaffold and Isomer Divergence


This compound cannot be trivially substituted by its close structural analogs due to critical differences in the heterocyclic core and the regiochemistry of the pyrimidine attachment. The specific 1-(2,6-dimethylpyrimidin-4-yl) connectivity, as opposed to the 2-yl isomer, creates a unique spatial arrangement that influences downstream reactivity in cross-coupling and amidation reactions . Similarly, substituting the pyrazole with a triazole core, as in the analog 2-(2,6-dimethylpyrimidin-4-yl)-2H-1,2,3-triazole-4-carboxylic acid, fundamentally alters the hydrogen-bonding capability and ring electronics, which is critical for fragment-based drug design .

Scaffold Triazole-core analogs (e.g., 2-(2,6-dimethylpyrimidin-4-yl)-2H-1,2,3-triazole-4-carboxylic acid) shift hydrogen-bonding pattern and may alter pharmacophore fit.
Regioisomer 2-yl pyrimidine isomer differs in spatial vector and electronic distribution, which may change reactivity and binding orientation.

Quantitative Differentiation Against Closest Analogs


Molecular Weight Divergence vs. Triazole Scaffold

A core scaffold replacement of the pyrazole with a triazole ring leads to a quantifiable change in molecular weight, which is a primary parameter in lead-likeness evaluation. The target compound has a molecular weight of 232.24 g/mol, whereas the direct triazole analog, 2-(2,6-dimethylpyrimidin-4-yl)-2H-1,2,3-triazole-4-carboxylic acid, has a molecular weight of 219.20 g/mol [1]. This represents a difference of 13.04 g/mol, exceeding the typical modification threshold considered in scaffold-hopping campaigns.

MW Divergence
Cross-study comparable
Target 232.24 g/mol vs. triazole analog 219.20 g/mol (Δ 13.04 g/mol, 5.6% lower)
Supports differentiation in ligand efficiency calculation for hit-to-lead
Computed by PubChem and vendor datasheets
Chemoinformatics Fragment-Based Drug Design Library Synthesis

Lipophilicity Distinction Between Regioisomers

The position of the pyrimidine attachment influences the calculated partition coefficient. The target compound has a computed XLogP3-AA of 1.2 [1]. While an exact computed value for the 2-yl positional isomer (CAS 1152508-60-5) is not available in aggregated databases, the change in connectivity from the 4-yl to the 2-yl position on the pyrimidine ring, combined with the same pyrazole substitution, alters the electronic distribution and is a recognized structural modifier in kinase inhibitor programs .

Lipophilicity Distinction
Class-level inference
Target XLogP3-AA 1.2; 2-yl regioisomer logP not directly reported, but connectivity change implies property shift
Regioisomer selection requires review of structure-property relationships
Established SAR for regioisomeric pyrimidines supports context-dependent evaluation
Medicinal Chemistry ADME Prediction Property-Based Drug Design

Hydrogen Bonding Capacity: Acceptor Count Difference

The number of hydrogen bond acceptors and donors dictates potential interactions with a biological target. The target compound possesses 5 hydrogen bond acceptors and 1 donor [1]. In contrast, the triazole core analog, 2-(2,6-dimethylpyrimidin-4-yl)-2H-1,2,3-triazole-4-carboxylic acid, with its molecular formula of C9H9N5O2, possesses 6 hydrogen bond acceptors and 1 donor, giving it a higher acceptor count and a distinct hydrogen-bonding pattern .

H-Bond Capacity
Cross-study comparable
Target 5 acceptors vs. triazole analog 6 acceptors (+1 for analog)
Distinct hydrogen-bonding pattern may influence solubility and target engagement
Computed descriptors; relevant for fragment-based pharmacophore models
Fragment-Based Screening Structure-Activity Relationship Crystallography

Predicted Acidity as a Differentiation Factor

The carboxylic acid proton's acidity influences crystallization, salt formation, and chromatographic behavior. The target compound has a predicted pKa of 3.08±0.25 [1]. This value is consistent with a pyrazole-4-carboxylic acid substituted with an electron-withdrawing pyrimidine ring. While no direct pKa data is available for the closest analogs, this predicted value serves as a reference for process development and differentiates it from ester prodrugs or amide derivatives where the acid moiety is masked.

Predicted Acidity
Supporting evidence
pKa 3.08±0.25 (predicted)
Supports pH-controlled amide coupling and salt formation protocols
No direct comparator data; predicted value for process development reference
Process Chemistry Purification Pre-formulation

Optimal Research and Industrial Application Scenarios


Pyrazole-Centric Fragment Library Design

Procure this compound to serve as a structurally characterized acid fragment in a pyrazole-focused library. Its distinct hydrogen bond donor/acceptor profile (1 donor, 5 acceptors) relative to triazole-based analogs (1 donor, 6 acceptors) provides a complementary pharmacophoric pattern for kinases [1]. The predicted logP of 1.2 is within the optimal range for fragment-like molecules, making it suitable for screening cascades where physiochemical properties are a primary triage step [2].

Regioisomerically Pure Pyrazolopyrimidine Synthesis

Use this compound as a key precursor in the synthesis of 1-(2,6-dimethylpyrimidin-4-yl)-pyrazolo[1,5-a]pyrimidine derivatives, where the specific 4-yl attachment of the pyrimidine is essential to mimic the adenine ring in ATP-competitive inhibitors . This regioisomer should not be substituted with the 2-yl isomer (CAS 1152508-60-5) as the change would misdirect the vector of the pyrimidine ring in the ATP-binding pocket .

Calibrated Building Block for Amide Coupling

Leverage the carboxylic acid with a known pKa of 3.08±0.25 for pH-controlled amide bond formations . This differs from ester-functionalized analogs which require a separate deprotection step. For process chemists, this eliminates a synthetic step and the associated yield loss, directly impacting the cost-of-goods in a medicinal chemistry campaign.

Physicochemical Reference for Bioisostere Evaluation

In a scaffold-hopping program exploring pyrazole-to-triazole replacements, this compound serves as the baseline. The molecular weight difference of 13.04 g/mol and the hydrogen bond acceptor difference of 1 unit between the pyrazole and triazole cores are critical, quantifiable parameters when assessing the impact of a scaffold switch on lead-likeness and permeability [1].

Application
Selection Property
Validation Focus
Fragment-based library design
Complementary H-bond profile vs. triazole cores
Kinase pharmacophore screening
Regioisomerically pure synthesis
4-yl pyrimidine connectivity
Adenine-mimic vector fidelity
Amide coupling building block
Acid-handle reactivity (predicted pKa context)
pH-controlled derivatization planning
Scaffold-hopping reference
Defined MW and H-bond count differences
Lead-likeness parameter tracking
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